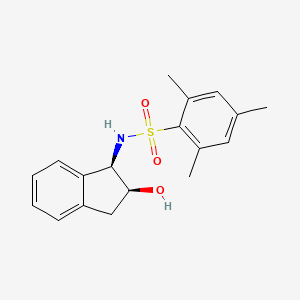
(R)-1-Phenyl-1-heptanol, ee 91%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Phenyl-1-heptanol, or (R)-1-PHH, is a chiral alcohol with a 91% ee (enantiopurity) that is used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and has a melting point of -47.2°C. It is structurally similar to (R)-1-phenyl-1-ethanol (R)-1-PE, but has a longer hydrocarbon chain, which makes it more stable and easier to synthesize.
Applications De Recherche Scientifique
(R)-1-PHH is used in a variety of scientific research applications, including chiral synthesis, catalysis, drug discovery, and drug development. It is used as a chiral building block in the synthesis of other compounds, such as chiral amines and alcohols. It is also used as a catalyst in the synthesis of complex molecules, such as polymers and peptides. In drug discovery and development, it is used to study the stereoselectivity of drug targets, as well as to identify and synthesize new drugs.
Mécanisme D'action
The mechanism of action of (R)-1-PHH is not well understood. However, it is thought to interact with the active site of enzymes in the same way as other chiral alcohols, such as (R)-1-PE. Specifically, it is believed to bind to the active site of enzymes and interfere with their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-PHH are not well understood. However, it is known to have some effects on the activity of certain enzymes, such as cytochrome P450. It is also known to interact with certain receptors, such as the serotonin receptor 5-HT1A.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (R)-1-PHH for lab experiments is its high enantiopurity. This makes it ideal for use in chiral synthesis and catalysis, as it ensures that the desired product is obtained. However, it can be difficult to synthesize in large quantities, and it is expensive compared to other chiral alcohols.
Orientations Futures
There are several potential future directions for the research and development of (R)-1-PHH. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research into the synthesis of (R)-1-PHH in large quantities could make it more accessible and cost-effective for use in laboratory experiments. Finally, further studies into the potential toxicological effects of (R)-1-PHH could help to ensure its safe use in research and development.
Méthodes De Synthèse
The synthesis of (R)-1-PHH is typically done through a two-step process. The first step involves the alkylation of an aldehyde, such as benzaldehyde, with an alkyl halide, such as 1-bromoheptane, in the presence of a base, such as sodium hydroxide. The second step involves the reduction of the resulting alkyl aryl ketone with a reducing agent, such as sodium borohydride. This method is reliable and produces a product with a high enantiopurity.
Propriétés
IUPAC Name |
(1R)-1-phenylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJVCELPUNHGKE-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

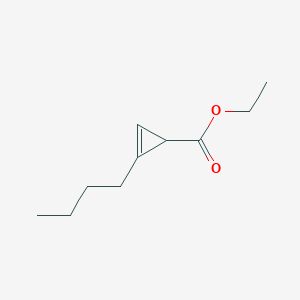
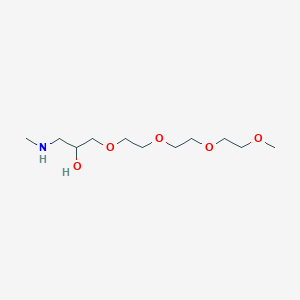
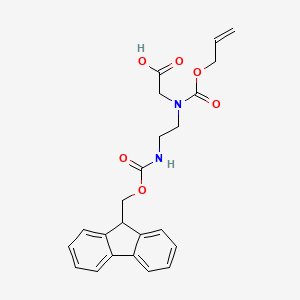
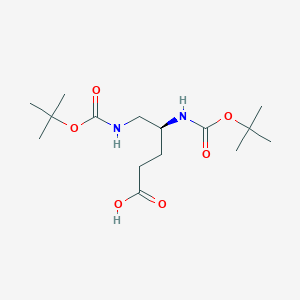
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)

![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)

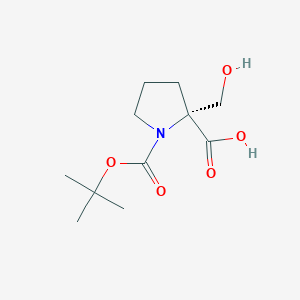


![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)
